REACTION_CXSMILES
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[CH2:1]([C:4]1[CH:9]=[C:8]([O:10][C:11]2[CH:16]=[N:15][CH:14]=[CH:13][N:12]=2)[CH:7]=[CH:6][C:5]=1[OH:17])[CH2:2][CH3:3].Br[CH2:19][CH2:20][CH2:21][O:22][C:23]1[CH:35]=[CH:34][C:26]([CH:27]([OH:33])[C:28]([O:30][CH2:31][CH3:32])=[O:29])=[CH:25][CH:24]=1>>[CH2:1]([C:4]1[CH:9]=[C:8]([O:10][C:11]2[CH:16]=[N:15][CH:14]=[CH:13][N:12]=2)[CH:7]=[CH:6][C:5]=1[O:17][CH2:19][CH2:20][CH2:21][O:22][C:23]1[CH:35]=[CH:34][C:26]([CH:27]([OH:33])[C:28]([O:30][CH2:31][CH3:32])=[O:29])=[CH:25][CH:24]=1)[CH2:2][CH3:3]
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Name
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2-propyl-4-pyrazinyloxyphenol
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Quantity
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19 g
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Type
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reactant
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Smiles
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C(CC)C1=C(C=CC(=C1)OC1=NC=CN=C1)O
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Name
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|
Quantity
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19.5 g
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Type
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reactant
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Smiles
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BrCCCOC1=CC=C(C(C(=O)OCC)O)C=C1
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Conditions are dynamic
|
1
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Details
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See reaction.notes.procedure_details.
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Name
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|
Type
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product
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Smiles
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C(CC)C1=C(OCCCOC2=CC=C(C(C(=O)OCC)O)C=C2)C=CC(=C1)OC1=NC=CN=C1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |